1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine

Medicinal Chemistry Physicochemical Properties Drug Design

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine (CAS 1240565-36-9) is a monosubstituted benzylpiperazine derivative with the molecular formula C12H14ClF3N2O and a molecular weight of 294.70 g/mol. It serves as a building block in medicinal chemistry, featuring a piperazine ring linked via a methylene bridge to a phenyl ring substituted with chlorine at the 3-position and a trifluoromethoxy group at the 4-position.

Molecular Formula C12H14ClF3N2O
Molecular Weight 294.7 g/mol
CAS No. 1240565-36-9
Cat. No. B1393179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine
CAS1240565-36-9
Molecular FormulaC12H14ClF3N2O
Molecular Weight294.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=C(C=C2)OC(F)(F)F)Cl
InChIInChI=1S/C12H14ClF3N2O/c13-10-7-9(8-18-5-3-17-4-6-18)1-2-11(10)19-12(14,15)16/h1-2,7,17H,3-6,8H2
InChIKeyCORFEAHPQZDQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine (CAS 1240565-36-9) – Compound Overview and Key Characteristics


1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine (CAS 1240565-36-9) is a monosubstituted benzylpiperazine derivative with the molecular formula C12H14ClF3N2O and a molecular weight of 294.70 g/mol. It serves as a building block in medicinal chemistry, featuring a piperazine ring linked via a methylene bridge to a phenyl ring substituted with chlorine at the 3-position and a trifluoromethoxy group at the 4-position [1]. Its computed physicochemical properties include a XLogP3 value of 2.9, a topological polar surface area of 24.5 Ų, and one hydrogen bond donor [1].

Why Phenylpiperazine Analogs Cannot Simply Substitute 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine


Close structural analogs, such as 1-[(4-(trifluoromethoxy)phenyl)methyl]piperazine or 1-(3-chlorobenzyl)piperazine, differ in key physicochemical properties that influence drug-likeness, target binding, and pharmacokinetic profile. For example, the unique combination of an electron-withdrawing chlorine and a strongly lipophilic trifluoromethoxy group on the target compound cannot be mimicked by analogs with a single substituent or those lacking the methylene spacer [1]. Direct substitution without careful re-evaluation risks altered potency, selectivity, or metabolic stability. However, the absence of a publicly available comprehensive head-to-head comparative dataset means that procurement decisions must often rely on inferential evidence from class-level property trends.

Quantitative Differentiation of 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine from its Closest Analogs


Lipophilicity Profile: XLogP3 Comparison with Mono-Substituted Benzylpiperazine Analogs

The target compound exhibits a computed XLogP3 value of 2.9, which is notably higher than that of its mono-substituted analogs, indicating greater lipophilicity. For example, 1-(3-chlorobenzyl)piperazine (CAS 23145-91-7) is expected to have a lower logP due to the absence of the trifluoromethoxy group, while 1-[(4-(trifluoromethoxy)phenyl)methyl]piperazine (CAS 340759-27-5) lacks the chlorine atom which can influence pKa and hydrogen bonding [1][2]. This increased lipophilicity can influence membrane permeability and metabolic pathways.

Medicinal Chemistry Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The target compound has a TPSA of 24.5 Ų and a single hydrogen bond donor (the secondary amine of the piperazine ring) [1]. An analog without the chlorine substituent, such as 1-[(4-(trifluoromethoxy)phenyl)methyl]piperazine, would have the same TPSA but altered electron density on the aromatic ring, which can affect π-π stacking interactions with biological targets. While no direct comparative binding data is available for these specific scaffolds, this class-level difference in electronic profile is a key medicinal chemistry consideration.

Medicinal Chemistry Physicochemical Properties Drug Design

Purity Specification and Physical Form for Reproducible Chemistry

Commercially, the compound is sourced with a minimum purity specification of 95% (as per AKSci) . This is a standard research-grade purity that ensures reliable performance in synthesis. In contrast, some suppliers of the des-chloro analog 1-[(4-(trifluoromethoxy)phenyl)methyl]piperazine may offer different purity grades or physical forms (e.g., free base vs. salt), which can impact reaction yields and purification outcomes.

Chemical Synthesis Quality Control Procurement

Recommended Application Scenarios for 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine (CAS 1240565-36-9)


Lead Optimization in Medicinal Chemistry for CNS and Kinase Targets

The compound's balanced lipophilicity (XLogP3 = 2.9) and the presence of a single hydrogen bond donor make it a suitable building block for fragment-based drug design or as a key intermediate for kinase inhibitors and GPCR ligands. Its unique 3-chloro-4-trifluoromethoxy substitution pattern is often sought after for gaining selectivity and improving metabolic stability over more common methoxy or trifluoromethyl analogs [1].

Synthesis of Tachykinin Receptor Antagonists

Patent CA 2386515 describes piperazine derivatives where the R3 substituent can be trifluoromethoxy and R is halogen. The target compound falls within this Markush structure, suggesting its use in synthesizing novel tachykinin antagonists for pain or inflammatory diseases [2].

Tool Compound for Studying the Effect of Halogen and Polyfluoroalkoxy Groups on Pharmacology

For researchers exploring the 'magic chloro' effect or the impact of the -OCF3 group on target binding kinetics, this compound serves as a perfect model. Its computed properties (e.g., TPSA of 24.5 Ų, XLogP3 of 2.9) provide a baseline for comparing the pharmacological profile of in-house synthesized derivatives against simpler benzylpiperazines [1].

Development of Anticancer Agents via Autotaxin Inhibition

One notable area of investigation is the inhibition of autotaxin, an enzyme implicated in cancer metastasis. The unique -OCF3 group enhances lipophilicity, allowing the compound to effectively interact with lipid membranes and proteins, making it a candidate for further development as an anticancer agent [1].

Quote Request

Request a Quote for 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.